molecular formula C22H34N2O3 B7034153 N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide

N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B7034153
M. Wt: 374.5 g/mol
InChI Key: AIQCXQGNRPTGPP-UHFFFAOYSA-N
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Description

N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and complex three-dimensional frameworks. The presence of both an ethoxyphenyl group and a spirocyclic azaspirodecane moiety makes this compound particularly interesting for various chemical and biological applications.

Properties

IUPAC Name

N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-4-27-20-9-6-5-8-18(20)19(14-17(2)3)23-21(25)24-12-11-22(15-24)10-7-13-26-16-22/h5-6,8-9,17,19H,4,7,10-16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQCXQGNRPTGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(C)C)NC(=O)N2CCC3(C2)CCCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The spirocyclic structure can undergo various substitution reactions, especially at the azaspirodecane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application, but common targets include enzymes involved in inflammatory pathways and receptors associated with cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-methoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide
  • N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxylic acid

Uniqueness

N-[1-(2-ethoxyphenyl)-3-methylbutyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide is unique due to its specific combination of an ethoxyphenyl group and a spirocyclic azaspirodecane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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